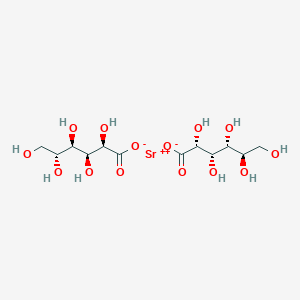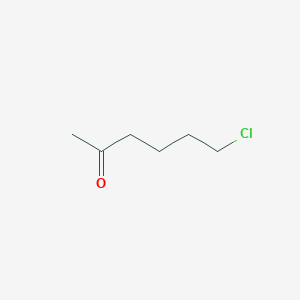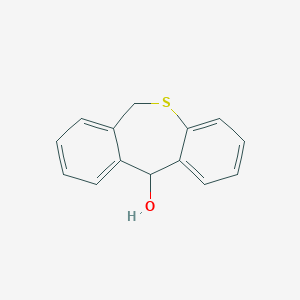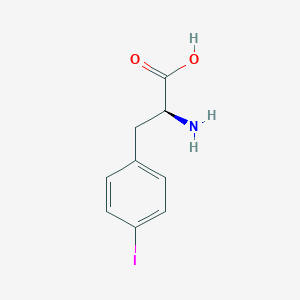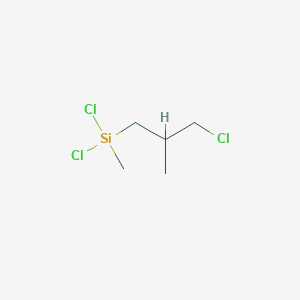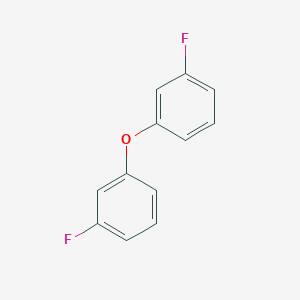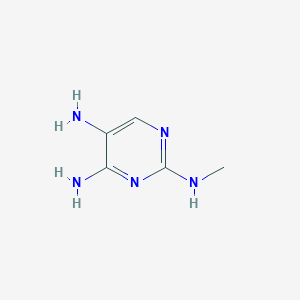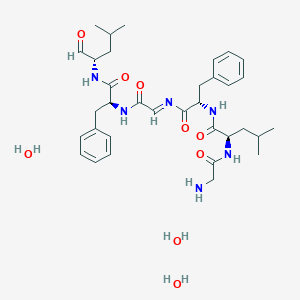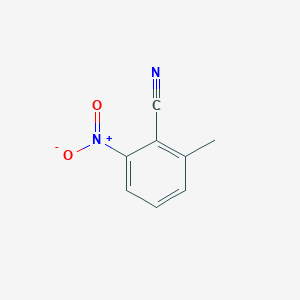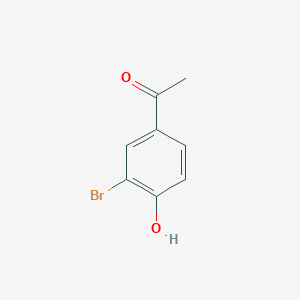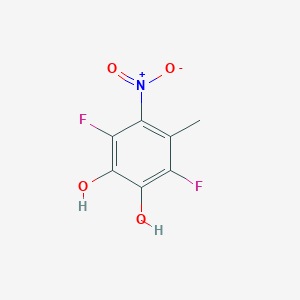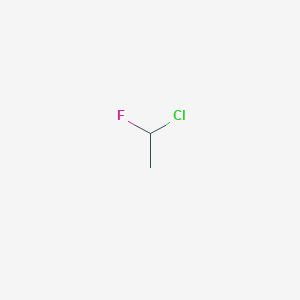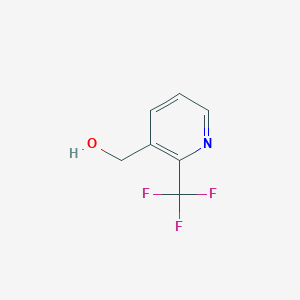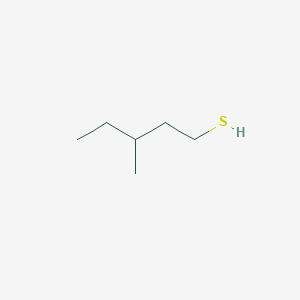
3-Methyl-1-pentanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-pentanethiol is a sulfur-containing organic compound with the chemical formula C6H14S. It is a colorless liquid with a strong odor and is commonly used as a flavor and fragrance compound in the food and perfume industries. In recent years, 3-Methyl-1-pentanethiol has gained attention in the scientific community for its potential applications in research and development.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-pentanethiol is not fully understood. However, it is believed to interact with odor receptors in the nose, leading to the perception of its strong odor.
Biochemische Und Physiologische Effekte
3-Methyl-1-pentanethiol has been shown to have antimicrobial properties, making it a potential candidate for use in food preservation. It has also been studied for its potential use as a biomarker for certain diseases, such as liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-1-pentanethiol in lab experiments is its strong odor, which makes it easy to detect. However, its strong odor can also be a limitation, as it may interfere with other experiments or cause discomfort to researchers.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-1-pentanethiol. One potential area of study is its potential use as a biomarker for other diseases, such as cancer. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the food and perfume industries.
Synthesemethoden
The synthesis of 3-Methyl-1-pentanethiol can be achieved through several methods, including the reaction of 3-methyl-1-pentanol with hydrogen sulfide gas or sodium hydrosulfide. Another method involves the reaction of 3-methyl-1-pentene with hydrogen sulfide gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-pentanethiol has been studied for its potential applications in various scientific fields. In the field of food science, it has been used as a flavoring agent in products such as cheese, meat, and beer. In the perfume industry, it is used as a fragrance compound in perfumes and colognes.
Eigenschaften
CAS-Nummer |
1633-88-1 |
|---|---|
Produktname |
3-Methyl-1-pentanethiol |
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
3-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
WUACDJJGMSFOGF-UHFFFAOYSA-N |
SMILES |
CCC(C)CCS |
Kanonische SMILES |
CCC(C)CCS |
Synonyme |
3-Methyl-1-pentanethiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




